molecular formula C18H18BrN3O3 B11565780 N-(2-Bromophenyl)-3-{N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide

N-(2-Bromophenyl)-3-{N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide

Cat. No.: B11565780
M. Wt: 404.3 g/mol
InChI Key: PETHYKWTBBCNID-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Bromophenyl)-3-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide: is an organic compound that features a bromophenyl group, a methoxyphenyl group, and a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromophenyl)-3-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide typically involves the condensation of 2-bromobenzaldehyde with 4-methoxybenzohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the hydrazinecarbonyl group can yield corresponding amines.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific electronic or optical properties.

Biology:

  • Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine:

  • Explored as a potential drug candidate due to its structural features that may interact with biological targets.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-3-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide involves its interaction with specific molecular targets. The bromophenyl and methoxyphenyl groups can engage in π-π stacking interactions with aromatic residues in proteins, while the hydrazinecarbonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • N-(2-Bromophenyl)-1-{N’-[(1E)-(4-hydroxy-3-methoxyphenyl)methylidene]hydrazinecarbonyl}formamide
  • N-(2-Bromophenyl)-N-({N’-[(1E)-{4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}methyl)methanesulfonamide

Uniqueness:

  • The presence of the methoxy group in N-(2-Bromophenyl)-3-{N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl}propanamide imparts unique electronic properties that can influence its reactivity and interactions with biological targets.
  • The specific arrangement of functional groups in this compound allows for distinct chemical and biological activities compared to its analogs.

Properties

Molecular Formula

C18H18BrN3O3

Molecular Weight

404.3 g/mol

IUPAC Name

N-(2-bromophenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C18H18BrN3O3/c1-25-14-8-6-13(7-9-14)12-20-22-18(24)11-10-17(23)21-16-5-3-2-4-15(16)19/h2-9,12H,10-11H2,1H3,(H,21,23)(H,22,24)/b20-12+

InChI Key

PETHYKWTBBCNID-UDWIEESQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=CC=C2Br

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.